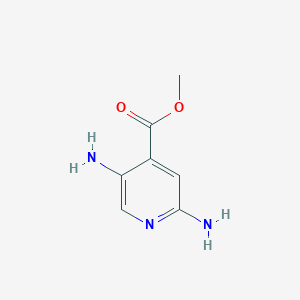
Methyl 2,5-diaminoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-diaminoisonicotinate is an organic compound with the molecular formula C7H9N3O2 It is a derivative of isonicotinic acid, featuring two amino groups at the 2 and 5 positions and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminoisonicotinate typically involves the esterification of 2,5-diaminoisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar esterification reactions on a larger scale, with careful control of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diaminoisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of Methyl 2,5-dinitroisonicotinate.
Reduction: Formation of Methyl 2,5-diaminoisonicotinol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2,5-diaminoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
Methyl 2,5-dihydroxycinnamate: A compound with similar ester functionality but different substitution pattern.
Uniqueness
Methyl 2,5-diaminoisonicotinate is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research applications.
Properties
CAS No. |
28033-04-7 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2,5-diaminopyridine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,8H2,1H3,(H2,9,10) |
InChI Key |
HUSKSCYZKCEPQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















